2,2-Difluoro-2-(fluorosulfonyl)acetic acid (DFSA) is a highly specialized fluorinated building block primarily utilized as a liquid-phase precursor for difluorocarbene (:CF2) generation. In industrial and laboratory settings, it enables the difluoromethylation of alcohols, phenols, and N-heterocycles, and serves as the direct synthetic precursor to advanced difluorocarbene reagents like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). Supplied as a dense, moisture-sensitive liquid (density ~1.72 g/mL), DFSA offers a distinct operational advantage over gaseous difluorocarbene sources by allowing precise stoichiometric control in standard batch reactors without requiring pressurized gas handling infrastructure .
Substituting DFSA with traditional difluorocarbene generators like sodium chlorodifluoroacetate or chlorodifluoromethane (Freon-22) often leads to process incompatibilities and yield penalties. Chlorodifluoromethane is a gas that requires specialized high-pressure equipment and strong basic conditions, limiting its use with base-sensitive substrates. Conversely, while sodium chlorodifluoroacetate is a solid bench-stable alternative, it typically requires elevated temperatures (often >100 °C) to undergo decarboxylation, which can degrade thermally labile intermediates. DFSA and its immediate derivatives can be activated under much milder conditions—often at room temperature or with catalytic fluoride—making DFSA critical for late-stage functionalization and the synthesis of complex, temperature-sensitive active pharmaceutical ingredients (APIs) [1].
Traditional difluorocarbene generation relies on the thermal decarboxylation of sodium chlorodifluoroacetate, which typically requires heating to 100–120 °C in polar aprotic solvents. In contrast, DFSA and its esterified derivatives (e.g., TFDA) can be activated at significantly lower temperatures, often between 0 °C and room temperature when triggered by catalytic fluoride or mild bases [1]. This lower activation barrier prevents the thermal degradation of complex, sensitive substrates during late-stage difluoromethylation.
| Evidence Dimension | Activation Temperature |
| Target Compound Data | 0 °C to room temperature (with fluoride/base activation for derivatives) |
| Comparator Or Baseline | Sodium chlorodifluoroacetate (>100 °C) |
| Quantified Difference | ~80–100 °C reduction in required reaction temperature |
| Conditions | Standard difluoromethylation in organic solvents |
Enables the difluoromethylation of thermally labile API intermediates that would decompose under the harsh heating required by traditional solid precursors.
Chlorodifluoromethane (HCFC-22) is a common industrial difluorocarbene source, but its gaseous state (boiling point -40.8 °C) mandates high-pressure autoclaves and specialized gas-dosing infrastructure. DFSA is a liquid at room temperature (boiling point 153 °C) with a density of 1.72 g/mL, allowing for standard volumetric dispensing in conventional glass-lined batch reactors [1]. This eliminates the need for pressurized systems and significantly streamlines scale-up operations in standard pharmaceutical manufacturing facilities.
| Evidence Dimension | Physical State and Handling |
| Target Compound Data | Liquid (bp 153 °C); standard batch reactor compatible |
| Comparator Or Baseline | Chlorodifluoromethane (Gas, bp -40.8 °C); requires pressurized autoclaves |
| Quantified Difference | Elimination of high-pressure gas dosing requirements |
| Conditions | Standard laboratory or pilot-plant scale-up |
Reduces capital equipment costs and simplifies process safety management by replacing a pressurized gas with a bench-stable liquid.
While some difluorocarbene sources are terminal reagents, DFSA serves as the obligate precursor for synthesizing next-generation difluorocarbene transfer agents like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). TFDA is highly efficient for the cyclopropanation of electron-deficient alkenes. Procurement of high-purity DFSA (≥97%) directly dictates the yield and purity of these downstream reagents, which cannot be synthesized from alternative difluorocarbene sources like sodium chlorodifluoroacetate[1].
| Evidence Dimension | Downstream Reagent Synthesis Capability |
| Target Compound Data | Direct precursor to TFDA and MDFA |
| Comparator Or Baseline | Sodium chlorodifluoroacetate (Cannot form TFDA/MDFA) |
| Quantified Difference | Exclusive synthetic pathway to fluorosulfonyl-based carbene reagents |
| Conditions | Esterification / Silylation workflows |
Essential for chemical manufacturers and CROs needing to produce TFDA or MDFA for specialized cyclopropanation reactions.
Because DFSA and its derivatives can be activated under milder conditions than traditional salts, it is heavily utilized in medicinal chemistry for the late-stage introduction of difluoromethyl (-CF2H) groups onto phenolic and aliphatic hydroxyls. This bioisosteric replacement is critical for modulating the lipophilicity and metabolic stability of drug candidates without subjecting the core scaffold to destructive thermal degradation .
DFSA is the primary industrial starting material for synthesizing TFDA and MDFA. These downstream reagents are highly prized for their ability to perform difluorocyclopropanation on unreactive or electron-deficient alkenes. Procurement of DFSA is therefore a mandatory step for specialty chemical suppliers manufacturing these advanced fluorination reagents [1].
DFSA is specifically employed as a reagent for reacting with 2-chloropyridines to yield 1-difluoromethyl-2-oxo-1,2-dihydropyridine derivatives. Its liquid state and specific reactivity profile allow for precise stoichiometric control in these N-heterocycle functionalizations, which are valuable in agrochemical and pharmaceutical library synthesis.
Corrosive;Acute Toxic